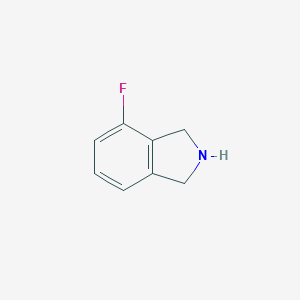

4-Fluoroisoindoline

描述

Significance of the Isoindoline (B1297411) Core in Synthetic and Medicinal Chemistry

The isoindoline core, a benzo-fused pyrrole, stands as a fundamental structural motif widely distributed across numerous natural products and pharmaceutical molecules researchgate.netwisdomlib.orgrsc.org. Its inherent versatility and structural characteristics contribute to a broad spectrum of biological activities, making it highly valuable in drug discovery and development wisdomlib.org. Compounds featuring the isoindoline scaffold have demonstrated efficacy as anticancer, antimicrobial, anti-HIV, antiviral, anti-inflammatory, anxiolytic, antitubercular, and antimalarial agents researchgate.netwisdomlib.orgrsc.orgderpharmachemica.comontosight.ai. Furthermore, isoindoline derivatives have shown potential in addressing conditions such as diabetes, obesity, hyperlipidemia, and central nervous system (CNS) diseases researchgate.net. While the parent isoindole is less stable, its saturated, fused, and 1- or 1,3-dioxo derivatives are extensively utilized in organic and pharmaceutical chemistry, underscoring the core's practical importance derpharmachemica.com.

Strategic Incorporation of Fluorine into Heterocyclic Scaffolds

The strategic introduction of fluorine atoms into organic molecules, particularly heterocyclic scaffolds, has become a cornerstone in medicinal chemistry due to the profound impact of the carbon-fluorine (C-F) bond on molecular properties mdpi.comrsc.orgmdpi.comresearchgate.netrsc.org. Fluorine's high electronegativity, small atomic size, and the C-F bond's strength and polarity can significantly modulate a compound's bioavailability, solubility, pKa, lipophilicity, and metabolic stability, thereby enhancing its affinity for target receptors mdpi.comrsc.orgmdpi.comresearchgate.netrsc.org. This is evidenced by the fact that over 20% of currently marketed medications and approximately 30% of blockbuster pharmaceuticals incorporate fluorine mdpi.comrsc.org.

The incorporation of fluorine can also improve membrane permeability, a crucial factor for drug absorption and distribution within biological systems mdpi.com. Synthetic methodologies for introducing fluorine include direct substitution using electrophilic, nucleophilic, or radical mechanisms, as well as cyclocondensation or cycloaddition reactions with fluorinated acyclic building blocks mdpi.comrsc.org. The resulting fluorinated heterocycles effectively combine the beneficial attributes of both the heterocyclic framework and the fluorine atom, leading to compounds with optimized pharmacological profiles mdpi.com. Beyond therapeutics, fluorinated compounds are also valuable as diagnostic tools in advanced imaging techniques such as 19F-MRI and 18F-PET mdpi.com.

Overview of 4-Fluoroisoindoline as a Research Subject

This compound (C8H8FN) represents a specific fluorinated isoindoline system that has garnered attention as a subject of chemical research uni.lu. Its derivatives have been explored for various biological activities and synthetic applications. For instance, this compound Hydrochloride (C8H9ClFN, molecular weight 173.62 g/mol , melting point 191-196 °C) has been a key intermediate in the synthesis of compounds with significant medicinal potential fluoromart.com.

Research findings highlight the utility of this compound in several areas:

Acetylcholinesterase Inhibition: this compound Hydrochloride has been employed in the synthesis of potent acetylcholinesterase inhibitors, compounds of considerable interest for the treatment of neurodegenerative disorders like Alzheimer's disease fluoromart.com.

Antimicrobial and Anti-tuberculosis Activity: Studies have shown that synthesized compounds incorporating the this compound moiety exhibit significant anti-tuberculosis activity and superior broad-spectrum antimicrobial properties, indicating their potential as therapeutic agents against infectious diseases fluoromart.com.

Antiviral Activity: Derivatives of this compound have been investigated for their antiviral potential. Specifically, certain this compound derivatives (e.g., 18a–f) demonstrated inhibitory activity against the hepatitis C virus (HCV) NS3-NS4A protease and HCV replication in cell-based assays, showcasing promising antiviral effects rsc.org.

PROTACs and Anti-inflammatory/Anti-tumor Agents: 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (B1681247), also known as 4-Fluoro-thalidomide, functions as a Cereblon ligand, facilitating the recruitment of the CRBN protein. This compound can be utilized as a building block in the development of Proteolysis Targeting Chimeras (PROTACs), such as PROTAC IRAK4 degrader-1 chemicalbook.com. This thalidomide (B1683933) derivative is recognized as a potent inhibitor of TNF-α production and an anti-inflammatory and anti-tumor agent, particularly in the context of multiple myeloma chemicalbook.com.

NF-κB Inhibition: The compound 2-(2,6-Dioxo-piperidin-3-yl)-4-fluoroisoindoline-1,3-dione (2,6DPI) has been shown to inhibit NF-κB activation in vitro. It acts as a competitive inhibitor of the p65 subunit of NF-κB by binding to its cysteine residue. This activity suggests its potential therapeutic application in inflammatory diseases, including pulmonary conditions, and in cancer, as it also inhibits deacetylases involved in gene expression regulation biosynth.com.

These detailed research findings underscore the diverse applications and ongoing exploration of this compound and its derivatives in the pursuit of novel chemical entities with enhanced properties.

Compound Information

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoro-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBMWFNXDSVYBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564158 | |

| Record name | 4-Fluoro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-78-9 | |

| Record name | 4-Fluoro-2,3-dihydro-1H-isoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127168-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2,3-dihydro-1H-isoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Fluoroisoindoline and Derivatives

Green Chemistry Approaches to 4-Fluoroisoindoline Synthesis

Recyclable Catalytic Systems

The development of recyclable catalytic systems is crucial for sustainable and environmentally friendly chemical synthesis, offering advantages such as catalyst recovery and reuse, reduced waste, and atom economy rsc.orgpreprints.org. While the general principles and applications of recyclable catalysts are well-established across various organic reactions, specific detailed examples directly focusing on the synthesis of this compound are not extensively documented in the current literature.

However, the broader field of isoindoline (B1297411) synthesis and C-H bond functionalization benefits from advancements in recyclable catalytic systems. These systems often involve the use of various media, including polyethylene (B3416737) glycols (PEGs), ionic liquids (ILs), deep eutectic solvents (DESs), micellar systems, and biphasic systems, which facilitate catalyst separation and reuse rsc.org. Metal-based catalysts, such as those involving rhodium (Rh), ruthenium (Ru), palladium (Pd), copper (Cu), and cobalt (Co), are frequently explored for their recyclability potential in C-H functionalization reactions, a key strategy for introducing fluorine atoms into organic scaffolds rsc.org. Magnetic nanoparticles, for instance, have been utilized to support palladium-based catalysts, enabling easier separation and recovery from reaction mixtures mdpi.com. The application of such innovative and recyclable catalytic approaches holds significant promise for future advancements in the efficient and sustainable synthesis of this compound and its fluorinated derivatives.

Enantioselective Synthesis of Chiral Fluorinated Isoindoline Derivatives

The enantioselective synthesis of chiral fluorinated isoindoline derivatives is of paramount importance due to the significant impact of stereochemistry on the biological activity of fluorinated compounds. Researchers have developed sophisticated strategies to achieve high enantioselectivity in the construction of these complex molecules.

One effective approach involves a gold(I)-catalyzed intramolecular hydroamination of o-alkynylbenzyl carbamates acs.org. This methodology enables the preparation of enantiomerically pure fluorinated isoindoline and dihydroisoquinoline scaffolds. The process typically begins with a diastereoselective addition of fluorinated nucleophiles to Ellman's N-(tert-butanesulfinyl)imines, followed by a sequence involving Sonogashira cross-coupling and the subsequent gold(I)-catalyzed cycloisomerization of the corresponding carbamate (B1207046) acs.org. The electronic effect of the fluorinated group plays a crucial role, often favoring a 5-exo-dig mechanism in the cyclization step.

Another significant development in the enantioselective synthesis of chiral difluoromethylated amines and isoindolinone derivatives utilizes a nickel-catalyzed enantioconvergent Negishi cross-coupling with arylzinc reagents nih.gov. This method allows for the asymmetric construction of carbon stereocenters bearing a difluoromethyl group under mild reaction conditions, exhibiting broad substrate scope and excellent enantioselectivity. The resulting difluoromethylated isoindolinone derivatives can be further transformed into chiral difluoromethylated amines, providing a practical route to CF₂H-containing chiral drug-like molecules nih.gov.

The table below summarizes key aspects of these enantioselective synthetic strategies:

| Synthetic Strategy | Key Catalysts/Reagents | Key Intermediate/Reaction Type | Product Type | Enantioselectivity | Reference |

| Gold(I)-catalyzed intramolecular hydroamination | Gold(I) catalyst, Ellman's N-(tert-butanesulfinyl)imines | Diastereoselective addition, Sonogashira coupling, Cycloisomerization | Enantiomerically pure fluorinated isoindolines | High | acs.org |

| Nickel-catalyzed enantioconvergent Negishi cross-coupling | Nickel catalyst, Arylzinc reagents | Negishi cross-coupling | Chiral difluoromethylated isoindolinones | Excellent | nih.gov |

| Enantioselective intramolecular aza-Michael reaction (for indolizidinones) | (S)-TRIP-derived phosphoric acid, Hoveyda–Grubbs II catalyst | Aza-Michael reaction, Methylenation, RCM | Fluorinated indolizidinones | Excellent | acs.orgnih.govresearchgate.net |

Late-Stage Functionalization for this compound Modifications

Late-stage functionalization (LSF) is a highly desirable strategy in organic synthesis, particularly in drug discovery and materials chemistry, as it allows for the chemoselective modification of complex molecules without the need for extensive de novo synthesis wikipedia.orgscispace.comspringernature.com. This approach significantly reduces synthetic effort and provides efficient access to diverse analogs, enabling the modulation of pharmacological properties or the exploration of structure-activity relationships (SARs) scispace.comspringernature.com.

For fluorinated compounds like this compound, LSF can involve various transformations, including the introduction of additional fluorine atoms or other functional groups. Key LSF methodologies relevant to fluorinated scaffolds include:

C-H Fluorination : This involves the direct conversion of C-H bonds to C-F bonds on complex molecules. Both photocatalytic and metal-free methods have been developed for benzyl (B1604629) C-H fluorination, offering potential for modifying bioactive compounds and drug derivatives nih.gov. While general aliphatic C-H bonds are challenging, benzyl and allyl C-H bonds are more amenable to such transformations nih.gov.

Conversion of C-X to C-F Bonds : This strategy involves replacing a halogen (Cl, Br, I) or other leaving groups (e.g., NO₂, OTf) with a fluorine atom nih.gov. This approach is advantageous because the 'X' group occupies a specific position, allowing for targeted fluorination without the complexities of C-H activation nih.gov.

Click Chemistry : This highly efficient and reliable reaction class can be employed for late-stage functionalization, particularly for introducing fluorine, including radioactive 18F for positron emission tomography (PET) imaging probes mdpi.com. This is crucial for radiolabeling, where modifications must occur at the final step due to the short half-life of the radioisotope mdpi.com.

While the literature extensively discusses the principles and general applications of LSF for complex molecules and drug candidates, specific examples detailing the late-stage modification of this compound itself to introduce further functionalities are not explicitly detailed in the provided search results. However, the described methodologies for C-H fluorination, C-X to C-F conversion, and click chemistry represent powerful tools that could be applied to this compound or its precursors for diversification and property optimization in a late-stage context.

Reactivity and Mechanistic Investigations of 4 Fluoroisoindoline and Analogues

Reaction Pathways and Intermediates in 4-Fluoroisoindoline Chemistry

The synthesis of this compound itself can be achieved through the reduction of appropriate precursors. One reported method involves the reduction of an isoindoline (B1297411) derivative, specifically compound 13, using borane (B79455) in tetrahydrofuran (B95107) (BH3 in THF) solution. This reaction typically proceeds with reflux for an extended period (e.g., 18 hours), followed by cooling, quenching with methanol, and acidification with a strong acid like 6 M HCl to ensure complete reduction and workup. The process yields this compound as a light tan colored oil newdrugapprovals.orgambeed.com.

As a nucleophilic reagent, this compound actively participates in various substitution reactions. A notable example is its reaction with 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. This reaction, carried out in anhydrous N,N-dimethylformamide (DMF) at an elevated temperature (110°C) for approximately 1.5 hours, results in the formation of 7-(4-fluoro-2-isoindolinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid newdrugapprovals.orgambeed.com. This transformation exemplifies a nucleophilic aromatic substitution (SNAr) pathway, where the nitrogen atom of this compound acts as the nucleophile, displacing a fluorine atom from the quinoline (B57606) substrate.

Beyond its direct reactivity, this compound, particularly in its hydrochloride salt form, has found utility as a key building block in the synthesis of compounds with significant medicinal applications. It has been employed in the preparation of potent acetylcholinesterase inhibitors, as well as agents demonstrating anti-tuberculosis and anti-microbial activities, highlighting its versatility in drug discovery efforts nih.gov.

While this compound itself is a distinct compound, its oxidized derivative, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (B1681247) (a thalidomide (B1683933) analog), is frequently encountered in chemical literature as a starting material or intermediate, particularly in the context of Proteolysis-Targeting Chimeras (PROTACs). This derivative is synthesized from 4-fluoroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione (B110489) nih.govnih.govambeed.com. It undergoes nucleophilic aromatic substitution reactions with various amines in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (e.g., 90-120°C) in the presence of a base such as N,N-Diisopropylethylamine (DIPEA) nih.govlabsolu.canih.gov. These reactions lead to the formation of complex substituted isoindoline-1,3-dione derivatives, which serve as crucial components in PROTAC molecules designed to bind E3 ubiquitin ligases labsolu.canih.gov. Additionally, nonenzymatic hydrolysis at physiological pH has been observed for 4-[(18)F]fluorothalidomide, indicating a potential degradation pathway for this class of fluorinated isoindoline derivatives fishersci.com.

The following table summarizes a key reaction pathway involving this compound:

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Anhydrous DMF, 110°C, 1.5 hours | 7-(4-fluoro-2-isoindolinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid newdrugapprovals.orgambeed.com |

Catalytic Transformations Involving this compound

Direct chemical catalytic transformations where this compound serves as a substrate undergoing a metal-catalyzed coupling, hydrogenation, or other traditional catalytic reactions are not explicitly detailed in the provided search results. The literature primarily highlights the role of this compound as a building block in multi-step syntheses, rather than as a direct participant in standalone catalytic processes.

However, in the broader context of molecular design, derivatives of this compound, particularly the imide 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, are integral to the development of Proteolysis-Targeting Chimeras (PROTACs). In PROTAC technology, these fluorinated isoindoline derivatives function as ligands that recruit E3 ubiquitin ligases (such as Cereblon) to target specific proteins for degradation ambeed.comlabsolu.canih.govfishersci.canih.gov. This process represents a biological catalytic cycle (ubiquitination and subsequent proteasomal degradation of target proteins), rather than a conventional chemical catalytic transformation of the this compound structure itself. While this application is highly significant, it falls outside the scope of chemical catalytic reactions of the this compound molecule.

Computational Chemistry and Theoretical Studies of 4 Fluoroisoindoline

Quantum-Chemical-Based Investigations of Electronic Structure and Reactivity

Quantum-chemical methods are indispensable tools for probing the electronic structure and reactivity of molecules at an atomic level. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, energy levels, and potential reaction pathways. For compounds such as 4-Fluoroisoindoline, these investigations are crucial for understanding its intrinsic properties and how it might interact in various chemical environments.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely utilized quantum-chemical method due to its balance of accuracy and computational efficiency. It is particularly effective for studying the electronic structure, molecular geometry, and energetic properties of organic molecules. DFT calculations can predict various molecular parameters, including bond lengths, bond angles, vibrational frequencies, and electronic charge distributions nih.govbhu.ac.inarkat-usa.org.

In the context of fluorinated isoindoline (B1297411) derivatives, DFT has been successfully applied to analyze their electronic structures and properties. For instance, DFT calculations have been employed to confirm the structure and explain the reactive nature of molecules through their molecular properties, such as natural charges, and local and global reactivity descriptors nih.gov. Similarly, DFT has been used to calculate C-13 chemical shifts and J(C,F) coupling constants for fluorinated compounds, demonstrating its utility in spectroscopic analysis researchgate.net. While specific detailed DFT parameters solely for this compound may not be broadly published, the methodology is directly applicable to predict its optimized geometry, charge distribution, and stability.

Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical aspect of quantum-chemical investigations. The energies and spatial distributions of these orbitals provide insights into a molecule's chemical reactivity, electron-donating and electron-accepting capabilities, and electronic excitation properties bhu.ac.inphyschemres.orgirjweb.comlibretexts.orgresearchgate.net.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller energy gap often suggests higher chemical reactivity and a propensity for electronic transitions libretexts.orgresearchgate.net. For this compound, a theoretical analysis of its HOMO and LUMO would reveal its potential sites for nucleophilic and electrophilic attack, respectively. This information is invaluable for predicting how this compound might behave in synthetic reactions, such as nucleophilic aromatic substitution reactions involving the fluorine atom or other sites on the isoindoline ring acs.orgmdpi.com.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational techniques that track the time-dependent behavior of molecular systems by numerically solving Newton's equations of motion for a collection of interacting atoms researchgate.netglycoforum.gr.jpwustl.edu. This method is particularly powerful for exploring the conformational landscape of molecules and their interactions with other molecules or environments under physiological conditions, including temperature, pH, and the presence of solvents and ions researchgate.netglycoforum.gr.jp.

For this compound, MD simulations could be employed to study its conformational flexibility, identifying stable conformers and the energy barriers between them. Given its role as a building block in larger, more complex systems like PROTACs, understanding its intrinsic conformational preferences is crucial chemrxiv.orggoogle.comacs.orgacs.orgmdpi.comrsc.orgnih.gov. MD simulations can also provide insights into how this compound might interact with biomolecules if it were to be part of a larger drug candidate, by analyzing binding energies and dynamic structural changes within molecular complexes frontiersin.orgnih.gov. While direct MD studies specifically on the isolated this compound are not widely detailed in the provided search results, the principles of MD simulations are broadly applicable to understanding the dynamic behavior and interactions of such organic molecules.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling for Structure-Activity Relationship (SAR) prediction involves using computational methods to establish relationships between the chemical structure of compounds and their biological or chemical activities. This approach is fundamental in modern drug discovery and materials science for identifying promising candidates and optimizing their properties without extensive experimental synthesis and testing researchgate.netresearchgate.netresearchgate.net.

For this compound, especially considering its use as a scaffold in PROTACs and other bioactive molecules, in silico SAR modeling would be highly relevant. Such modeling could involve molecular docking studies to predict binding affinities to target proteins, pharmacophore modeling to identify key structural features for activity, and quantitative structure-activity relationship (QSAR) models to correlate structural descriptors with observed activities google.comresearchgate.netresearchgate.netresearchgate.net. By systematically modifying the structure of this compound and predicting the impact on its activity or binding, researchers can rationally design derivatives with enhanced properties. The application of in silico methods, including molecular docking, has been demonstrated for various isoindoline-1,3-dione derivatives in the context of predicting their biological activities researchgate.netresearchgate.netmdpi.com.

Theoretical Prediction of Spectroscopic Properties

Theoretical prediction of spectroscopic properties is a powerful application of quantum chemistry, allowing researchers to simulate and interpret experimental spectra. This includes predicting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra nih.govarkat-usa.orglehigh.edurockymountainlabs.comnptel.ac.in. These predictions are invaluable for confirming molecular structures, understanding molecular vibrations, and analyzing electronic transitions.

For this compound, theoretical calculations can provide its characteristic spectroscopic fingerprints:

NMR Spectroscopy: DFT calculations, often using methods like Gauge-Independent Atomic Orbital (GIAO), can accurately predict 1H and 13C NMR chemical shifts nih.govarkat-usa.org. Notably, 19F NMR is particularly sensitive to the electronic environment of the fluorine atom, and theoretical predictions can aid in assigning signals and understanding the influence of the fluorine substituent on the isoindoline ring researchgate.net. For example, 2J(C,F) coupling constants for this compound have been reported, indicating that carbons engaged in ring-fusion can produce significant coupling constants researchgate.net.

IR Spectroscopy: Theoretical calculations can predict vibrational frequencies and intensities, which correspond to the peaks observed in experimental IR spectra. This helps in identifying characteristic functional groups and understanding molecular vibrations nih.govarkat-usa.org.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis), providing insights into electronic transitions and the chromophoric properties of a molecule nih.govarkat-usa.org.

The ability to theoretically predict these spectra for this compound allows for a deeper understanding of its molecular structure and electronic behavior, providing a robust complement to experimental characterization.

Advanced Applications of 4 Fluoroisoindoline in Medicinal Chemistry

4-Fluoroisoindoline as a Privileged Scaffold in Drug Discovery

A privileged scaffold is a molecular framework capable of binding to multiple biological targets with high affinity, thereby facilitating the discovery of new therapeutic agents across various disease areas. nih.govacs.org The isoindoline (B1297411) core, including its fluorinated variants, is recognized as such a scaffold due to its structural rigidity, synthetic accessibility, and ability to engage in crucial interactions within biological systems. researchgate.netresearchgate.net The incorporation of fluorine atoms, particularly at the 4-position, can subtly yet significantly alter the electronic and steric properties of the isoindoline ring, leading to improved pharmacokinetic and pharmacodynamic profiles. ontosight.ai

Scaffold Hopping Strategies to Novel this compound Analogues

Scaffold hopping is a crucial strategy in medicinal chemistry employed to discover novel chemical entities with improved properties or to circumvent intellectual property issues. This involves replacing a core molecular scaffold with a structurally distinct but functionally equivalent one, or modifying an existing scaffold to generate new analogues. gardp.org For this compound, this strategy has been applied to explore new chemical space and optimize biological activity. Studies involving isoindoline derivatives often involve systematic modifications to the core structure or appended side chains, with subsequent evaluation of their structure-activity relationships (SARs) to identify key features for potency and selectivity. nih.govresearchgate.netacs.orgrsc.org For instance, the introduction of various substituents on the isoindoline ring or the attachment of different moieties has led to compounds with enhanced biological profiles, demonstrating the versatility of the this compound scaffold in generating diverse and potent analogues. acs.orgontosight.ai

Design of this compound-Based PROTACs and Targeted Protein Degraders

Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes small molecules, known as Proteolysis-Targeting Chimeras (PROTACs) or molecular glue degraders, to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins. nih.govacs.orggoogle.comacs.orgnih.gov PROTACs typically consist of three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting the two. rsc.orgnih.gov

For example, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (B1681247) (also known as 4-fluoro-thalidomide) is a commercially available E3 ligase ligand that has been utilized as a key intermediate in PROTAC synthesis. rsc.orgbldpharm.com This compound leverages fluorine's metabolic stability to enhance drug properties. Researchers have designed isoindolinone glutarimide-based molecular glue degraders that selectively target proteins like IKZF2, demonstrating the potential of fluorinated isoindoline scaffolds in achieving selective protein degradation with minimal off-target effects. nih.gov

Biological Activity and Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are fundamental in medicinal chemistry, aiming to establish the relationship between a molecule's chemical structure and its biological activity. gardp.org For this compound derivatives, these studies have elucidated critical structural features contributing to their diverse pharmacological profiles, including antiviral, antimicrobial, antifungal, and antimycobacterial activities. researchgate.netnih.govacs.orgrsc.orgjmchemsci.comontosight.ai

Antiviral Activity: Hepatitis C Virus (HCV) NS3-NS4A Protease Inhibition by this compound Derivatives

Isoindoline derivatives have demonstrated significant antiviral activities against a range of viruses, including Hepatitis C Virus (HCV). researchgate.netjmchemsci.comjmchemsci.comrsc.org The HCV NS3/4A protease is a crucial viral enzyme responsible for processing the viral polyprotein, making it an attractive target for antiviral drug development. nih.govdrugbank.commedcraveonline.com

One notable example is Danoprevir (ITMN-191, RG-7227), an orally available 15-membered macrocyclic peptidomimetic inhibitor of HCV NS3/4A protease. wikipedia.orgnih.gov Danoprevir incorporates a fluoroisoindole moiety as part of its structure, which mimics the P2 group of native substrates and contributes to its potent inhibitory activity. wikipedia.orgnih.gov Preclinical studies showed that Danoprevir exhibited subnanomolar biochemical potency against NS3/4A from various HCV genotypes (1, 4, 5, and 6) and single-digit nanomolar potency against genotypes 2b and 3a. nih.gov It demonstrated time-dependent inhibition, indicating a low dissociation rate, and remained bound to and inhibited NS3/4A for over 5 hours after initial association. nih.gov In cell-based assays, Danoprevir achieved half-maximal reduction of genotype 1b HCV replicon RNA at 1.8 nM. nih.gov

Table 1: Antiviral Activity of Danoprevir against HCV NS3/4A Protease

| Target (HCV Genotype) | Biochemical IC₅₀ (nM) | Replicon EC₅₀ (nM) |

|---|---|---|

| NS3/4A (Genotype 1) | 0.29 nih.gov | 1.8 (Genotype 1b) nih.gov |

| NS3/4A (Genotype 4) | Subnanomolar nih.gov | - |

| NS3/4A (Genotype 5) | Subnanomolar nih.gov | - |

| NS3/4A (Genotype 6) | Subnanomolar nih.gov | - |

| NS3/4A (Genotype 2b) | Single-digit nanomolar nih.gov | - |

| NS3/4A (Genotype 3a) | Single-digit nanomolar nih.gov | - |

Antimicrobial and Antifungal Evaluations of this compound-1,3-dione Analogues

Isoindoline-1,3-dione derivatives, including those with fluorine substitution, have been extensively evaluated for their antimicrobial and antifungal properties. nih.govresearchgate.netnih.govjptcp.comgsconlinepress.comontosight.ai These compounds often possess hydrophobic and neutral structures, enabling them to readily cross biological membranes, which is advantageous for antimicrobial activity. gsconlinepress.com

Research has shown that novel substituted N-amino phthalamide (B166641) derivatives, which are isoindoline-1,3-dione analogues, exhibit promising antibacterial activity against various Gram-positive and Gram-negative bacteria, and antifungal activity against different fungal microorganisms. nih.govresearchgate.netjptcp.comgsconlinepress.com For instance, some Schiff bases derived from isoindoline-1,3-dione have demonstrated significant antibacterial activity. nih.gov Furthermore, isoindoline-1,3-diones containing a 1,2,4-triazole (B32235) moiety have shown higher activities against certain fungi, such as Botryodiplodia theobromae, compared to commercial fungicides. nih.gov The presence of a fluorophenyl substituent in isoindoline-1,3-dione derivatives can influence their lipophilicity and interactions with biological targets, potentially enhancing their antimicrobial effects.

Table 2: Examples of Antimicrobial/Antifungal Activities of Isoindoline-1,3-dione Analogues

| Compound Class/Derivative | Activity Type | Microorganisms Tested | Key Findings | Reference |

|---|---|---|---|---|

| N-amino phthalamide derivatives (Schiff bases) | Antibacterial, Antifungal | Gram-positive, Gram-negative bacteria; Fungi | Promising antibacterial activity; Mode of action through molecular docking at DNA gyrase B enzyme. nih.gov | nih.gov |

| Isoindoline-1,3-dione/phthalimide (B116566) analogues | Antibacterial, Antifungal | Gram-positive, Gram-negative bacteria; Fungi | Moderate to good activity; Lead candidates for further optimization. researchgate.net | researchgate.net |

| Isoindoline-1,3-diones with 1,2,4-triazole moiety | Antifungal | Botryodiplodia theobromae | Higher activity than commercial fungicide triadimefon. nih.gov | nih.gov |

| Cyclic imide: Isoindoline-1,3-dione derivatives | Antimicrobial | Various bacterial and fungal strains | Moderate antimicrobial activity. gsconlinepress.com | gsconlinepress.com |

Antimycobacterial Activity of Isoindoline-1,3-diones with Fluorine Substitution

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health concern, necessitating the discovery of new antimycobacterial agents. Isoindoline-1,3-dione derivatives, particularly those with fluorine substitution, have been investigated for their potential against Mtb.

Studies have shown that certain isoindoline-1,3-dione derivatives exhibit significant antimycobacterial activity. For instance, the condensation of phthalic anhydride (B1165640) with amino-containing compounds has yielded structurally modified isoindoline-1,3-dione derivatives with antimycobacterial activity against the H37Rv strain of Mtb. One such compound demonstrated an IC₅₀ of 18 μM against H37Rv, and an InhA inhibitory activity (IC₅₀) of 8.65 μM, indicating its potential as an InhA inhibitor.

Fluorine substitution on the isoindoline-1,3-dione ring can play a role in modulating this activity. For example, in studies of isoindoline-1,3-dione-4-aminoquinolines, the replacement of a fluoro-substituent with a secondary amine on the isoindoline-1,3-dione ring not only improved anti-TB activity but also reduced cytotoxicity. This suggests that the presence and position of fluorine, as well as other substituents, are critical for optimizing the antimycobacterial profile and improving the therapeutic index of these compounds.

Table 3: Antimycobacterial Activity of Fluorinated Isoindoline-1,3-dione Derivatives

| Compound Class/Derivative | Target Strain | Key Findings | Reference |

|---|---|---|---|

| Isoindoline-1,3-dione derivatives from phthalic anhydride condensation | Mycobacterium tuberculosis H37Rv | Compound 27 showed IC₅₀ of 18 μM and InhA inhibitory IC₅₀ of 8.65 μM. | |

| Isoindoline-1,3-dione-4-aminoquinolines (with fluoro-substituent) | Mycobacterium tuberculosis mc²6230 | Fluorine substitution, and its replacement with secondary amines, influenced anti-TB activity and cytotoxicity. |

Herbicide Activity and Protoporphyrinogen (B1215707) Oxidase Inhibition

Fluorinated isoindoline derivatives have demonstrated promising herbicidal activities, primarily through the inhibition of protoporphyrinogen oxidase (PPO). PPO is a crucial enzyme involved in the biosynthesis of chlorophyll (B73375) in plants and heme in animals, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX . Its inhibition leads to the accumulation of toxic intermediates, disrupting cellular functions and causing herbicidal effects .

Research has identified various phthalimide derivatives with potent PPO inhibitory activity, including those incorporating fluorinated isoindoline structures. For instance, the compound 2-(4-bromo-2,6-difluorophenyl)-4-fluoroisoindoline-1,3-dione (referred to as compound 3r in some studies) has been reported to exhibit good herbicidal activities . These derivatives often show efficacy comparable to that of commercial herbicides such as Flumioxazin and Atrazine . The design of these compounds often involves molecular docking studies to target the crystal structure of mitochondrial PPO, demonstrating a rational approach to developing novel PPO inhibitors .

Influence of Fluorine on Pharmacological Profiles and Biological Interactions

The unique properties of the fluorine atom, including its small size (van der Waals radius 1.47 Å) and high electronegativity (3.98 on the Pauling scale), enable it to significantly modulate the pharmacological profiles and biological interactions of drug candidates . The judicious placement of fluorine can lead to enhanced drug properties, making it a valuable tool in drug discovery and development .

Modulating Metabolic Stability and Pharmacokinetics

The introduction of fluorine atoms, particularly at metabolically labile sites, can substantially improve the metabolic stability of compounds nih.gov. The carbon-fluorine (C-F) bond is one of the strongest single bonds carbon can form (typically 109 kcal/mol or above), making it highly resistant to oxidative metabolism by enzymes like cytochrome P450 nih.gov. This increased stability can prolong the compound's half-life in the body, enhancing its bioavailability and therapeutic duration nih.gov.

Impact on Protein-Ligand Affinity and Selectivity

The enhanced binding can occur through several mechanisms. Fluorine can engage in direct interactions with the protein, or it can indirectly influence the polarity of other groups within the compound that interact with the protein . Specific interactions, such as orthogonal multipolar C-F···C=O interactions, have been shown to significantly enhance ligand binding affinity nih.gov. While fluorine is generally considered a poor hydrogen bond acceptor compared to oxygen or nitrogen, interactions between C-F bonds and polar hydrogen atoms have been observed in protein-inhibitor complexes nih.govacs.org. Additionally, fluorine's influence on the electron distribution can modulate the pKa of neighboring functional groups, thereby enhancing affinity to certain receptors . Fluorination can also impact binding affinity through entropic effects, potentially by disrupting water networks in the binding site, which can lead to enthalpy-entropy compensation effects acs.org.

Conformational Effects of Fluorine on Bioactive Conformations

The presence of fluorine atoms can exert a substantial effect on the conformation of a molecule, a phenomenon often exploited in drug design to achieve desired biological activities nih.govbeilstein-journals.orgnih.gov. The C-F bond tends to align in predictable ways with neighboring functional groups due to stereoelectronic effects, such as hyperconjugation and electrostatic attraction/repulsion beilstein-journals.org. This ability to influence molecular shape is referred to as "small molecule origami" beilstein-journals.org.

Future Directions and Emerging Research Avenues for 4 Fluoroisoindoline

Development of Novel Fluorination Methodologies for Isoindoline (B1297411) Scaffolds

The synthesis of fluorinated isoindoline scaffolds presents ongoing challenges, necessitating the development of novel and efficient fluorination methodologies. Current approaches have demonstrated the preparation of enantiomerically pure fluorinated isoindoline and dihydroisoquinoline scaffolds through diastereoselective addition of fluorinated nucleophiles to N-(tert-butanesulfinyl)imines, followed by Sonogashira cross-coupling and gold(I)-catalyzed cycloisomerization of carbamates acs.org. Another method involves the asymmetric synthesis of fluorinated indolizidinones through an enantioselective intramolecular aza-Michael reaction acs.org. Furthermore, nucleophilic fluorination has been explored for isoindolinone derivatives jku.at.

Exploration of New Therapeutic Applications for 4-Fluoroisoindoline Derivatives

This compound derivatives have already demonstrated diverse biological activities, indicating significant potential for therapeutic applications. Research has shown promising inhibitory activity against hepatitis C virus (HCV) NS3-NS4A protease nih.gov. Derivatives of this compound have also exhibited significant anti-tuberculosis and broader anti-microbial activities fluoromart.com. Furthermore, compounds containing this compound structures have been investigated as potent acetylcholinesterase inhibitors, suggesting their relevance in neurodegenerative diseases like Alzheimer's fluoromart.com. Research into 4'-fluoro analogues of amodiaquine, which include this compound structures, has led to the identification of potent antimalarial agents fluoromart.com. The inclusion of fluorine atoms often enhances lipophilicity and metabolic stability, thereby improving bioavailability and target protein affinity nih.gov.

Future research will aim to further explore and expand these therapeutic applications, including:

Antiviral Agents: Investigating efficacy against a broader spectrum of viruses beyond HCV, given the success with other fluorinated antiviral drugs nih.gov.

Anticancer Therapies: Building upon preliminary findings, further studies could focus on the antiproliferative and cytotoxic effects of this compound derivatives against various cancer cell lines, potentially leading to novel chemotherapeutic agents researchgate.net. For instance, 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (B1681247) is an intermediate in the synthesis of N-[2-Aminoethyl] Pomalidomide TFA Salt, a thalidomide (B1683933) derivative with anti-inflammatory and anti-tumor properties used in multiple myeloma treatment chemicalbook.com.

Neuroprotective Agents: Delving deeper into the mechanisms of acetylcholinesterase inhibition and exploring other neuroprotective pathways for conditions such as Parkinson's disease and other cognitive disorders fluoromart.com.

Infectious Diseases: Expanding research into other bacterial, fungal, and parasitic infections, leveraging the demonstrated antimicrobial and antituberculosis activities fluoromart.com.

Advanced Spectroscopic Characterization Techniques (e.g., 19F NMR in Biological Systems)

Advanced spectroscopic techniques, particularly Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy, are crucial for gaining detailed insights into the structure, dynamics, folding, and interactions of this compound and its derivatives within biological systems nsf.govd-nb.infonih.gov. 19F NMR offers unique advantages due to the high sensitivity of the 19F nucleus, its absence in most biological systems, and the large chemical shift range, which allows for sensitive detection of changes in the local environment nsf.govd-nb.infobeilstein-journals.org.

Future applications of 19F NMR in this compound research include:

Ligand Binding and Protein-Ligand Interactions: Utilizing 19F NMR for dynamic ligand-based and fragment-based screening in drug discovery, as well as for functional assessment of enzymatic activities. This allows for monitoring binding events and determining dissociation binding constants of ligands nsf.govbeilstein-journals.org.

Conformational Dynamics: Probing the conformational changes of this compound derivatives when interacting with target proteins or membranes, providing insights into their mechanism of action nsf.govresearchgate.net.

In-cell NMR: Conducting 19F NMR experiments directly inside living cells or in complex environments like cell lysate to study the behavior of this compound derivatives under physiological conditions d-nb.infonih.gov.

Metabolic Studies: Tracking the metabolic fate of fluorinated compounds in biological systems by observing changes in 19F chemical shifts, which can provide information on stability and biotransformation pathways beilstein-journals.org.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is poised to revolutionize various aspects of chemical and pharmaceutical research, including the study and development of this compound. AI and ML algorithms can analyze vast datasets, identify complex patterns, and make predictions, significantly accelerating the discovery process inl.govgithub.iomdpi.com.

Future directions for integrating AI and ML in this compound research include:

De Novo Design and Virtual Screening: Employing AI/ML algorithms to design novel this compound derivatives with predicted desired properties (e.g., enhanced potency, selectivity, or improved pharmacokinetic profiles) and to virtually screen large chemical libraries for potential therapeutic candidates inl.govmdpi.com.

Reaction Prediction and Optimization: Developing ML models to predict optimal synthetic routes for fluorination of isoindoline scaffolds, including reaction conditions, reagents, and catalysts, thereby reducing experimental trial-and-error inl.gov.

Structure-Activity Relationship (SAR) Modeling: Utilizing AI/ML to build robust SAR models that correlate the structural features of this compound derivatives with their biological activities, guiding lead optimization efforts.

Spectroscopic Data Analysis: Applying ML algorithms to analyze complex spectroscopic data, such as 19F NMR spectra, to extract subtle information about molecular interactions, conformational states, and dynamics, especially in biological contexts biolab.si.

Predictive Toxicology and ADMET: Using AI/ML to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new this compound compounds early in the discovery pipeline, improving the efficiency of drug development.

The synergy between advanced experimental techniques and computational intelligence will be critical in unlocking the full potential of this compound for various applications.

常见问题

What unresolved questions warrant further investigation into this compound’s supramolecular behavior?

- Methodological Answer: Prioritize:

- Host-guest interactions with macrocycles (e.g., cucurbiturils) using isothermal titration calorimetry.

- Dynamic covalent chemistry applications (e.g., disulfide exchange kinetics).

- Funding proposals should align with NSF/NIH priorities in materials science or medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。